molecular formula C19H15FN2O4 B2758716 (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1321755-51-4

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2758716
CAS No.: 1321755-51-4
M. Wt: 354.337
InChI Key: DLSHPSZBMCAGDM-QOCHGBHMSA-N
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Description

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by its unique structure, which includes a fluorophenyl group, an imino group, and a methoxy group attached to a chromene backbone. These structural features contribute to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate enone or alkyne under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an amine, such as 3-fluoroaniline, under dehydrating conditions to form the imine linkage.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated chromene derivatives.

    Reduction: Amino-chromene derivatives.

    Substitution: Substituted fluorophenyl chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential therapeutic effects. Its structural features suggest it may have anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to determine its efficacy and safety in biological systems.

Medicine

In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-acetyl-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-N-acetyl-2-[(3-bromophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-acetyl-2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-9-12-5-3-8-16(25-2)17(12)26-19(15)22-14-7-4-6-13(20)10-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSHPSZBMCAGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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